
2-(2-(Bromométhyl)-4-fluorophényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BMF-TMD) is an organoboron compound with a wide range of applications in organic synthesis and scientific research. It is a highly versatile compound with numerous advantages, making it an attractive choice for a variety of research purposes. The synthesis of BMF-TMD is relatively simple and can be achieved in a variety of ways, making it a cost-effective solution for research laboratories.
Applications De Recherche Scientifique
Bloc de construction pour la synthèse organique
Ce composé sert de bloc de construction polyvalent en synthèse organique. Son groupe ester boronique est essentiel dans les réactions de couplage croisé de Suzuki-Miyaura, largement utilisées pour former des liaisons carbone-carbone . Cette réaction est fondamentale dans la synthèse de diverses molécules organiques, y compris les produits pharmaceutiques et les polymères.
Catalyseur dans les réactions organiques
En raison de sa fonctionnalité bore, il peut agir comme catalyseur dans certaines réactions organiques. Par exemple, il peut faciliter les réactions aldoliques stéréosélectives, cruciales pour la construction de centres chiraux dans des molécules organiques complexes .
Capture neutronique thérapeutique
Le bore présent dans ce composé peut potentiellement être utilisé pour la capture neutronique thérapeutique (BNCT). La BNCT est un type de traitement du cancer qui utilise des composés contenant du bore pour délivrer des doses létales de rayonnement spécifiquement aux cellules cancéreuses .
Conception et administration de médicaments
En conception de médicaments, la partie acide boronique du composé peut être exploitée pour créer de nouveaux médicaments, en particulier ceux qui ciblent les enzymes ou les protéines présentant des fonctionnalités diols. Il peut également être utilisé pour développer des systèmes d’administration de médicaments qui répondent à des stimuli biologiques spécifiques .
Préparation d’acrylates β-substitués
Il agit comme un bloc de construction organique pour la préparation d’acrylates β-substitués. Ces acrylates sont des monomères importants pour la production de polymères ayant diverses applications, des revêtements aux adhésifs .
Synthèse de β-lactames
Le composé est utilisé dans la synthèse de β-lactames par cyclisation de l’amide correspondant. Les β-lactames sont une classe d’antibiotiques qui comprend les pénicillines, essentielles pour lutter contre les infections bactériennes .
Mécanisme D'action
Target of Action
The compound, also known as 2-(Bromomethyl)-4-fluorobenzeneboronic acid, pinacol ester, is primarily used as a reagent in Suzuki-Miyaura coupling reactions . The primary targets of this compound are the carbon atoms in organic groups that participate in the coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in Suzuki-Miyaura coupling . In this process, the organoboron compound (like our compound) transfers an organic group to a transition metal, in this case, palladium .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties.
Analyse Biochimique
Biochemical Properties
2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between 2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the formation of a reactive intermediate that can participate in further biochemical reactions . Additionally, this compound can interact with proteins through covalent bonding, particularly with thiol groups in cysteine residues, resulting in the modification of protein function and activity.
Cellular Effects
The effects of 2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. For instance, the compound can inhibit the activity of protein kinase C, leading to alterations in cell proliferation and apoptosis . Furthermore, 2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can affect gene expression by interacting with transcription factors and modifying their binding to DNA. This can result in changes in the expression levels of genes involved in cellular metabolism, stress response, and other critical cellular functions.
Molecular Mechanism
At the molecular level, the mechanism of action of 2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves several key interactions with biomolecules. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, the bromomethyl group of the compound can react with the thiol group of cysteine residues in enzymes, resulting in the formation of a covalent adduct that inhibits enzyme activity . Additionally, the fluorophenyl group can participate in non-covalent interactions such as hydrogen bonding and π-π stacking with aromatic residues in proteins, further influencing the compound’s binding affinity and specificity.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory settings are important considerations for its use in biochemical studies. Over time, the compound can undergo hydrolysis, leading to the formation of degradation products that may have different biochemical properties . In in vitro studies, the compound has been observed to maintain its activity for several hours, but prolonged exposure to aqueous environments can result in decreased efficacy. In vivo studies have shown that the compound can have long-term effects on cellular function, including alterations in cell signaling and gene expression, which may persist even after the compound has been metabolized and excreted.
Dosage Effects in Animal Models
The effects of 2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant adverse effects . At higher doses, the compound can induce cytotoxicity, leading to cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicological studies have indicated that high doses of the compound can result in oxidative stress, inflammation, and disruption of normal cellular function.
Metabolic Pathways
2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that can be further conjugated with glucuronic acid or sulfate for excretion . Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle. This can result in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, the compound can bind to intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of the compound can be influenced by its interactions with binding proteins, which can affect its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an important determinant of its activity and function. The compound has been shown to localize to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. For example, the presence of a nuclear localization signal can facilitate the transport of the compound into the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, where it can affect mitochondrial function and energy metabolism.
Propriétés
IUPAC Name |
2-[2-(bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(16)7-9(11)8-15/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRDMJLPJZYEJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660145 | |
| Record name | 2-[2-(Bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850567-57-6 | |
| Record name | 2-[2-(Bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(tert-Butoxycarbonyl)amino]-2-ethylcyclopropanecarboxylic acid](/img/structure/B1371494.png)
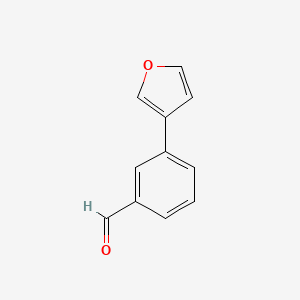
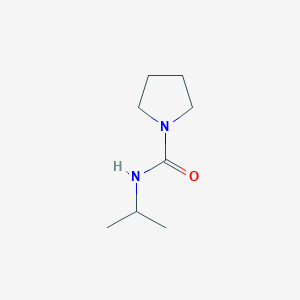
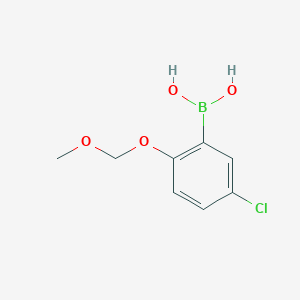
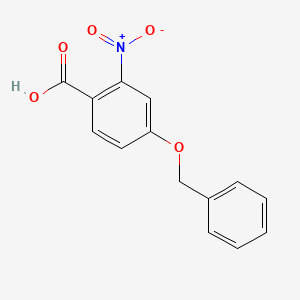
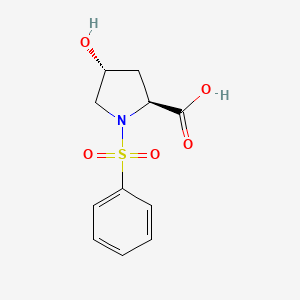


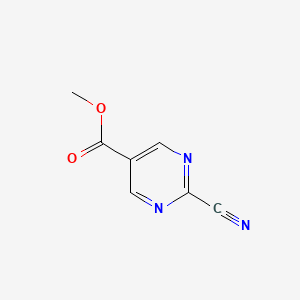

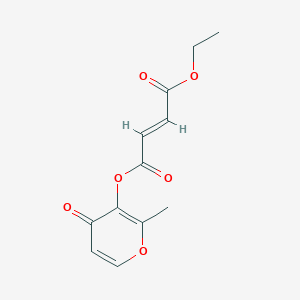
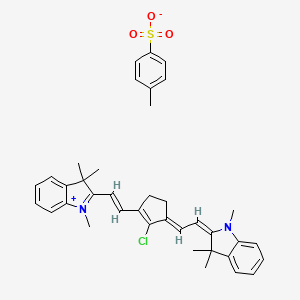

![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)